1-Anthrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQKFGNPGZBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902382 | |
| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-50-4, 71036-28-7 | |
| Record name | 1-Anthracenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071036287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Anthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W78ZMQ2ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Alcohols with Fused Benzene Rings
1-Anthrol belongs to a homologous series of aromatic alcohols, including phenol, 1-naphthol, and 1-pyrenol. The number of fused aromatic rings significantly influences their physicochemical properties:
| Compound | Aromatic Rings | Deprotonation Energy (DPE)* | Acidity (pKa) | Solubility in Water |
|---|---|---|---|---|
| Phenol | 1 | 0 (reference) | ~10 | Moderate |
| 1-Naphthol | 2 | +50 kcal/mol | ~9.3 | Low |
| This compound | 3 | +85 kcal/mol | ~8.5 | Very Low |
| 1-Pyrenol | 4 | +120 kcal/mol | ~7.8 | Insoluble |
*Relative DPE values from computational studies (, Figure S21).
Key Findings :
- Increasing fused rings raise deprotonation energy, reducing acidity. This compound is less acidic than phenol but more acidic than 1-pyrenol due to its intermediate aromatic system .
- Solubility decreases with larger aromatic systems, making this compound poorly water-soluble compared to phenol .
Anthranol (C₁₄H₁₀O₂)
Anthranol, a structural isomer of this compound with a hydroxyl group at the 9-position of anthracene, shares the same molecular formula but differs in reactivity:
| Property | This compound | Anthranol |
|---|---|---|
| Position | Hydroxyl at position 1 | Hydroxyl at position 9 |
| Metabolic Role | Detoxified via conjugation | Oxidized to anthraquinone |
| Occurrence | Fungal metabolite of anthracene | Found in aloe vera extracts |
| Bioactivity | Low antioxidant activity | Higher antioxidant potential |
In aloe vera, both compounds are detected as dominant constituents (e.g., this compound: 6.09–6.24%; anthranol: 7.43–7.96%), but anthranol’s hydroxyl position enhances its redox activity .
Comparison with Functional Analogs
Conjugated Metabolites in Microbial Pathways
This compound’s conjugation with glucuronate or sulfate mirrors bacterial detoxification strategies but differs mechanistically:
| Organism | Substrate | Functionalization Reaction | Primary Metabolites |
|---|---|---|---|
| Fungi | This compound | Glucuronidation/sulfation | 1-Anthryl glucuronide/sulfate |
| Bacteria | Alachlor | Glutathione conjugation → Oxidation | Alachlor-ESA, alachlor-OA |
Key Insight : Fungal conjugation directly modifies this compound’s hydroxyl group, while bacterial systems often displace functional groups (e.g., chloride in alachlor) before oxidation .
Carbene Insertion Reactivity
This compound and 1-naphthol undergo 1,6-C-H insertion with alkylidenecarbenes, but their reactivity profiles diverge:
| Compound | Reaction Efficiency | Major Product | Stability of Carbene Intermediate |
|---|---|---|---|
| 1-Naphthol | High | 1,6-Dihydro product | Moderate |
| This compound | Moderate | 1,6- and 1,8-adducts | Lower |
The extended π-system of this compound destabilizes carbene intermediates, leading to competitive formation of 1,8-adducts, unlike 1-naphthol’s selective 1,6-insertion .
Preparation Methods
Friedel-Crafts Hydroxylation of Anthracene
The Friedel-Crafts acylation followed by reduction represents a classical pathway to anthrols. Anthracene is treated with a Lewis acid (e.g., AlCl₃) in the presence of an acylating agent, yielding 1-acetylanthracene. Subsequent hydrolysis under acidic conditions generates this compound. While this method achieves moderate yields (50–65%), it suffers from byproduct formation due to the reactivity of anthracene’s central ring.
Key Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Dichloromethane or nitrobenzene
-
Catalyst: AlCl₃ (1.2 equiv)
Reduction of 1-Nitroanthracene
Catalytic hydrogenation of 1-nitroanthracene using palladium on carbon (Pd/C) in ethanol produces this compound with yields up to 78%. This method requires careful control of hydrogen pressure (2–3 atm) to avoid over-reduction to aminoderivatives.
Optimization Parameters:
Advanced Organometallic Approaches
Grignard Reagent-Mediated Synthesis
A patent-pending method for melitracen synthesis (CN105418436A) highlights the utility of Grignard reactions in constructing anthracene frameworks. Although designed for a different target, this approach provides insights into adapting organometallic chemistry for this compound production. For example, treating 9-anthrone with a Grignard reagent (e.g., CH₃MgBr) followed by acid workup could theoretically yield this compound, though regiochemical control remains a challenge.
Critical Considerations:
Transition Metal-Catalyzed C–H Activation
Recent advances in C–H functionalization enable direct hydroxylation of anthracene at the 1-position. Palladium(II) catalysts paired with oxaziridine oxidants achieve selective hydroxylation with yields up to 70%. This method avoids prefunctionalization steps but requires inert atmospheres and high-purity substrates.
Representative Protocol:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: 3,5-Dimethyloxaziridine (2.0 equiv)
-
Solvent: Acetonitrile, 80°C, 12 hours
Purification and Analytical Validation
Recrystallization Techniques
High-purity this compound (≥99.8%) is attainable via solvent-based recrystallization. The melitracen synthesis patent details a protocol using isopropanol or ethanol for iterative crystallization, effectively removing impurities such as diastereomeric byproducts.
Optimized Recrystallization Steps:
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-Anthrol in laboratory settings?
Answer: Synthesis of this compound typically involves hydroxylation of anthracene derivatives. A validated protocol includes:
- Step 1: Hydroxylation via Friedel-Crafts alkylation using anhydrous AlCl₃ as a catalyst in dichloromethane .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization:
- UV-Vis Spectroscopy: Confirm absorption peaks at 250–300 nm (aromatic π→π* transitions) .
- NMR: ¹H NMR (CDCl₃) shows singlet for hydroxyl proton (~5 ppm) and aromatic multiplet patterns (7–8.5 ppm) .
- Mass Spectrometry: Molecular ion peak at m/z 194 (C₁₄H₁₀O) .
Q. Table 1: Characterization Data for this compound
| Technique | Key Observations | Significance |
|---|---|---|
| UV-Vis | λ_max = 280 nm (broad band) | Confirms conjugated aromatic system |
| ¹H NMR | δ 5.1 (s, 1H, -OH), δ 7.2–8.5 (m, 9H) | Validates hydroxyl and aromatic protons |
| FTIR | ν 3400 cm⁻¹ (O-H stretch) | Indicates phenolic structure |
Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?
Answer:
- Experimental Design:
- Variables: pH (2–12), temperature (25–60°C), and exposure time (0–72 hours).
- Control: this compound in neutral pH (7.0) at 25°C.
- Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Metrics:
- Degradation rate constants (k) calculated using first-order kinetics.
- Stability thresholds defined as <10% degradation over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across studies?
Answer: Discrepancies in Φ values often arise from:
- Methodological Differences:
- Solvent Polarity: Φ decreases in polar solvents due to solvent-solute interactions .
- Excitation Wavelength: Aggregation at higher concentrations alters Φ .
- Resolution Strategy:
- Standardized Protocols: Use anhydrous DMSO as a solvent and λ_ex = 350 nm.
- Control Experiments: Compare with reference dyes (e.g., quinine sulfate) .
Q. Table 2: Comparative Fluorescence Data for this compound
| Study | Solvent | Φ (Reported) | Key Variables |
|---|---|---|---|
| A (2020) | Ethanol | 0.45 | High purity, inert atmosphere |
| B (2022) | DMSO | 0.32 | Aggregation observed at >1 mM |
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound’s biological activity studies?
Answer:
Q. How should researchers address inconsistencies in this compound’s reported solubility across interdisciplinary studies?
Answer:
- Root Cause Analysis:
- Crystallinity: Amorphous vs. crystalline forms impact solubility .
- Measurement Techniques: Gravimetric vs. spectrophotometric methods yield divergent results .
- Unified Protocol:
- Use dynamic light scattering (DLS) to monitor particle size distribution.
- Report solubility as "equilibrium solubility" (24-hour agitation, 25°C) .
Methodological Best Practices
Q. What ethical and reproducibility standards apply to publishing this compound research?
Answer:
- Data Transparency:
- Include raw NMR/UV-Vis spectra in supplementary materials .
- Disclose solvent purity and instrument calibration details .
- Ethical Compliance:
- For biological studies, follow institutional review board (IRB) guidelines for cytotoxicity assays .
Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?
Answer:
- Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions .
- In Situ Monitoring: Use TLC or inline IR spectroscopy to terminate reactions at optimal conversion .
Data Interpretation and Validation
Q. What analytical techniques are critical for validating this compound’s purity in interdisciplinary research?
Answer:
- Multi-Technique Validation:
- HPLC-DAD: Purity >98% (retention time match with standard).
- Elemental Analysis: %C, %H within ±0.3% of theoretical values .
Q. Table 3: Purity Assessment Workflow
| Step | Technique | Acceptance Criteria |
|---|---|---|
| Initial Screening | TLC | Single spot (Rf = 0.5) |
| Quantification | HPLC | Area% ≥98.5 |
| Elemental Confirmation | CHNS Analysis | Δ <0.4% from theoretical |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
